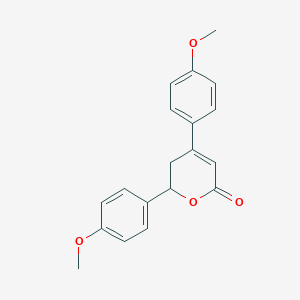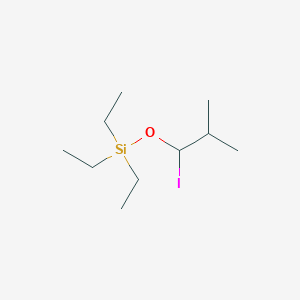
Silane, triethyl(1-iodo-2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl(1-iodo-2-methylpropoxy)- is an organosilicon compound with the molecular formula C10H23IOSi. It is a specialized chemical used in various industrial and research applications. The compound is characterized by the presence of a silane group bonded to triethyl and 1-iodo-2-methylpropoxy groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
The synthesis of Silane, triethyl(1-iodo-2-methylpropoxy)- typically involves the reaction of triethylsilane with 1-iodo-2-methylpropoxy derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Silane, triethyl(1-iodo-2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Silane, triethyl(1-iodo-2-methylpropoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays and studies.
Industry: The compound is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Silane, triethyl(1-iodo-2-methylpropoxy)- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with carbon and other elements, facilitating the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles, and hydrosilylation, where the silane group adds to unsaturated carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Silane, triethyl(1-iodo-2-methylpropoxy)- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different substituents.
Triethyl(1-chloro-2-methylpropoxy)silane: A compound with a chlorine atom instead of iodine, showing different reactivity and applications.
The uniqueness of Silane, triethyl(1-iodo-2-methylpropoxy)- lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
176169-66-7 |
|---|---|
Molekularformel |
C10H23IOSi |
Molekulargewicht |
314.28 g/mol |
IUPAC-Name |
triethyl-(1-iodo-2-methylpropoxy)silane |
InChI |
InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
IKWWBKAKLUHZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


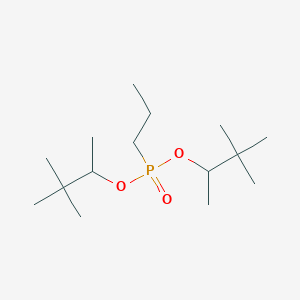
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
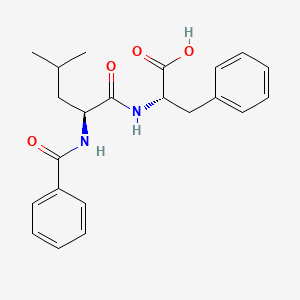
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
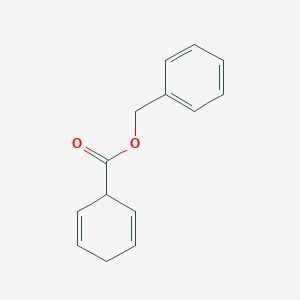
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
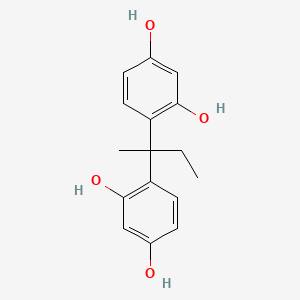
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
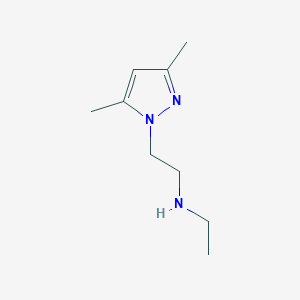
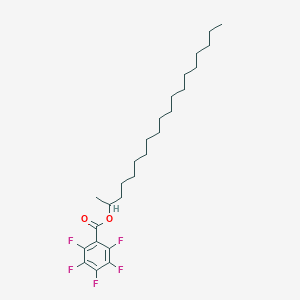
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
